Sodium pentafluoropropionate
Description
Context within Perfluorinated Carboxylate Chemistry
Sodium pentafluoropropionate is a member of the per- and polyfluoroalkyl substances (PFAS) group, specifically a short-chain perfluorinated carboxylate (PFCA). ontosight.aiacs.org PFCAs are characterized by a fully fluorinated alkyl "tail" and a carboxylic acid "head" group. wikipedia.org This structure gives them unique properties, such as high chemical stability and interfacial activity. acs.org The industrial method for producing perfluorinated carboxylic acids often involves the electrochemical fluorination of their hydrocarbon counterparts in anhydrous hydrogen fluoride (B91410). fluorine1.ru
The carbon-fluorine bond is one of the strongest in organic chemistry, which contributes to the stability of these compounds. wikipedia.org Perfluorinated carboxylic acids are key semi-products in organofluorine chemistry and have a wide range of practical applications. fluorine1.ru The properties of PFCAs, such as their acidity and solubility, are influenced by the length of their fluorinated carbon chain. acs.orgutoronto.ca
Historical Perspectives on Fluorine Chemistry and Perfluorinated Salts
The field of organofluorine chemistry predates the isolation of elemental fluorine itself, which was accomplished by Henri Moissan in 1886. jst.go.jpnih.gov One of the earliest syntheses of an organofluorine compound was reported in 1835 by Dumas and Péligot, who produced fluoromethane. wikipedia.org A significant advancement came in 1862 when Alexander Borodin developed a halogen exchange method to synthesize benzoyl fluoride, a technique now widely used in the fluorochemical industry. wikipedia.orgnih.gov
The 20th century saw dramatic growth in industrial organofluorine chemistry, particularly during World War II. jst.go.jpresearchgate.net Key developments included the Schiemann reaction in 1927 for preparing fluoroaromatic compounds and the advent of electrochemical fluorination (the Simons process) in the 1940s, which became a primary route to perfluorinated organic compounds. fluorine1.rujst.go.jpnih.gov The synthesis of various PFAS with different functional groups began in the mid-20th century, leading to materials designed to repel oil and water. researchgate.net
Significance in Advanced Chemical Sciences and Emerging Technologies
This compound serves as a versatile building block and reagent in several areas of advanced chemical synthesis. Its primary significance lies in its role as a precursor for introducing the pentafluoroethyl (C2F5) group into organic molecules. nih.gov
Key Research Applications:
Organometallic Chemistry: It is used to prepare organotin compounds like tributyltin pentafluoropropionate and trimethyltin (B158744) pentafluoropropionate. lookchem.comchemicalbook.comsigmaaldrich.com
Cross-Coupling Reactions: In copper-mediated reactions, this compound acts as a pentafluoroethylating agent for aryl halides. nih.gov This process involves the in-situ generation of a [C2F5Cu] species via decarboxylation, enabling the formation of pentafluoroethylated aromatic compounds. nih.gov For instance, the reaction with 3-chloroiodobenzene in the presence of copper iodide (CuI) yields the pentafluoroethylated product with high efficiency. nih.gov
Pharmaceutical Synthesis: The compound is a synthetic precursor for developing new o-fluoroalkyl-benzenesulfonamide derivatives, which are of interest in the design of novel drugs. lookchem.comchemicalbook.comsigmaaldrich.com
Materials Science: In a notable application, this compound is used as a single-source precursor for the chemical solution deposition of NaLnF4 (where Ln is a lanthanide like Y, Yb, Er) thin films. mdpi.com These films are significant for their up-converting luminescence properties, which are valuable in technologies like bio-imaging and photovoltaics. mdpi.com The use of a mixed-metal NaLn(pentafluoropropionate)4 complex allows for the transformation to NaLnF4 in a single-stage decomposition at a relatively low temperature of 280 °C. mdpi.com
The ability to introduce perfluoroalkyl groups is crucial for modifying the properties of organic molecules, often enhancing their chemical stability and biological activity. nih.gov The use of economical and readily available reagents like this compound is a key driver in the continued advancement of organofluorine chemistry. nih.gov
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;2,2,3,3,3-pentafluoropropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HF5O2.Na/c4-2(5,1(9)10)3(6,7)8;/h(H,9,10);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCWLIHXXYXFUFV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(F)(F)F)(F)F)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3F5NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
422-64-0 (Parent) | |
| Record name | Perfluoropropanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000378778 | |
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DSSTOX Substance ID |
DTXSID40880141 | |
| Record name | Sodium perfluoropropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40880141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
378-77-8 | |
| Record name | Perfluoropropanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000378778 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, 2,2,3,3,3-pentafluoro-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium perfluoropropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40880141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium pentafluoropropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.210 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Reactivity and Reaction Mechanisms of Sodium Pentafluoropropionate
Thermal Decomposition and Pyrolysis Reactions
The thermal decomposition of sodium pentafluoropropionate is a significant area of study, particularly for its ability to generate valuable fluorinated building blocks.
Decarboxylation for Tetrafluoroethylene (B6358150) (TFE) Generation
Reaction Scheme: CF₃CF₂CO₂Na → C₂F₄ + CO₂ + NaF wikipedia.org
This method is considered a convenient and safer laboratory-scale approach for generating TFE compared to industrial methods. wikipedia.orgacs.orgnih.gov
Research has shown that the choice of the counter-ion in pentafluoropropionate salts significantly impacts the pyrolysis process and the resulting TFE yield. While this compound melts before vigorously decomposing, potassium pentafluoropropionate does not exhibit a true melting phase during pyrolysis. clemson.educore.ac.uk Studies comparing various alkali and alkaline earth metal salts of pentafluoropropionic acid, including those of lithium, sodium, potassium, cesium, magnesium, calcium, and barium, have confirmed that tetrafluoroethylene is the principal pyrolysis product under dynamic vacuum. researchgate.net Notably, typical yields of TFE from the pyrolysis of potassium pentafluoropropionate prepared via an acid-base neutralization method can exceed 98%, whereas yields from the same salt prepared using a silanolate method are around 80%. researchgate.net The sodium salt also demonstrates a distinct decomposition behavior; as it is heated, it undergoes a phase transition, melting before a vigorous decomposition ensues. core.ac.uk
Table 1: Influence of Counter-Ion on TFE Generation
| Counter-Ion | Physical Observation during Pyrolysis | Reported TFE Yield |
|---|---|---|
| Sodium (Na⁺) | Melts before vigorous decomposition. core.ac.uk | Data not specified in the provided context. |
| Potassium (K⁺) | Does not exhibit a true melting phase. clemson.educore.ac.uk | >98% (from acid-base neutralization) researchgate.net |
| Potassium (K⁺) | Does not exhibit a true melting phase. clemson.educore.ac.uk | ca. 80% (from silanolate method) researchgate.net |
The thermal decomposition of this compound proceeds through a decarboxylation mechanism, releasing carbon dioxide and forming a pentafluoroethyl anion intermediate. This intermediate then eliminates a fluoride (B91410) ion to generate tetrafluoroethylene. The process is complex and can be influenced by reaction conditions, potentially leading to the formation of byproducts. While the primary products are TFE, CO₂, and the corresponding metal fluoride, the potential for side reactions exists, especially at higher pressures where products like hexafluoropropylene and octafluorocyclobutane (B90634) can be formed during TFE generation from other methods. wikipedia.org The decarboxylation of perfluorocarboxylates is a known pathway for generating perfluoroalkyl anions, which are key intermediates in these transformations. acs.org
Formation of Metal Fluorides (e.g., NaLnF₄) from Mixed Perfluorocarboxylate Precursors
The thermolysis of perfluorinated carboxylates, including pentafluoropropionates, is a valuable method for the formation of metal fluorides. mdpi.com Specifically, mixed-metal precursor solutions containing this compound and lanthanide pentafluoropropionates can be used to synthesize NaLnF₄ (where Ln is a lanthanide element) powders and thin films. mdpi.com The high reactivity of these perfluorinated precursors allows for the synthesis of NaLnF₄ at relatively low temperatures, around 300–400 °C. mdpi.com During the solvent evaporation phase, a mixed-metal precursor solution of Na(pfp) and Ln(pfp)₃ in diglyme (B29089) forms a viscous, clear gel. The subsequent crystallization into NaLnF₄ occurs through partial degradation of the ligands. mdpi.com This method is part of a broader strategy known as metal-organic chemical solution deposition (MOCSD), which allows for precise control over the cation composition, essential for creating multicomponent materials like up-converting phosphors. mdpi.com
Organometallic Reactions and Perfluoroalkylation Agents
This compound also plays a significant role in organometallic chemistry, primarily as a source for the pentafluoroethyl group in perfluoroalkylation reactions.
Copper-Mediated Pentafluoroethylation of Organic Substrates
This compound is utilized in copper-mediated cross-coupling reactions to introduce the pentafluoroethyl (C₂F₅) group onto aromatic substrates. nih.govd-nb.infobeilstein-journals.org This reaction typically involves heating a mixture of this compound, a copper(I) salt (such as CuI), and an aryl halide in a suitable solvent like N-methyl-2-pyrrolidone (NMP). nih.govd-nb.infobeilstein-journals.org The mechanism is analogous to the trifluoromethylation using sodium trifluoroacetate (B77799). nih.govd-nb.infobeilstein-journals.org Upon heating, this compound undergoes decarboxylation to generate a pentafluoroethyl anion (C₂F₅⁻), which then forms a pentafluoroethylcopper(I) species (C₂F₅Cu) in situ. nih.govd-nb.info This organocopper reagent then participates in a cross-coupling reaction with the aryl halide to yield the pentafluoroethylated aromatic product. nih.govd-nb.info For instance, the reaction of 3-chloroiodobenzene with this compound and CuI in NMP has been reported to give the corresponding pentafluoroethylated product in 80% yield. nih.govd-nb.info These pentafluoroethylation reactions are valuable for synthesizing fluoroalkylated aromatic compounds. nih.govd-nb.info
Table 2: Copper-Mediated Pentafluoroethylation
| Substrate | Reagents | Solvent | Product | Yield |
|---|---|---|---|---|
| 3-Chloroiodobenzene | This compound, CuI | NMP | 1-Chloro-3-(pentafluoroethyl)benzene | 80% nih.govd-nb.info |
Role as a Pentafluoroethyl Anion Equivalent (C₂F₅⁻)
This compound serves as a cost-effective and readily available precursor to the pentafluoroethyl anion (C₂F₅⁻) or its synthetic equivalents in organometallic chemistry. nih.govd-nb.info Through decarboxylation, typically induced by heat, it generates a pentafluoroethyl species that can be utilized in cross-coupling reactions. nih.govd-nb.info This process is analogous to the use of sodium trifluoroacetate (CF₃CO₂Na) as a source for the trifluoromethyl anion (CF₃⁻). nih.gov The thermal decomposition of this compound is a key step in generating tetrafluoroethylene on a laboratory scale. nih.govacs.org
Mechanistic Insights into Cross-Coupling Reactions
In copper-mediated cross-coupling reactions, this compound undergoes decarboxylation upon heating to generate a pentafluoroethylcopper (B14617327) species (C₂F₅Cu) in situ. nih.govd-nb.info This intermediate is the active pentafluoroethylating agent. The general mechanism is believed to be similar to that of trifluoromethylation using sodium trifluoroacetate and a copper catalyst. nih.govd-nb.info The process involves the reaction of the in situ generated C₂F₅Cu with an aryl halide, leading to the formation of a new carbon-carbon bond and the pentafluoroethylated aromatic product. nih.govd-nb.info For instance, the reaction of 3-chloroiodobenzene with this compound in the presence of copper(I) iodide (CuI) in N-methyl-2-pyrrolidone (NMP) at elevated temperatures yields the corresponding pentafluoroethylated arene in good yield. nih.govd-nb.info
Recent research has also explored electrophotocatalytic methods for perfluoroalkylation. In these systems, visible-light-induced ligand-to-metal charge transfer (LMCT) excitation of silver(II) complexes with perfluoroalkyl carboxylates, including pentafluoropropionate, generates perfluoroalkyl radicals. These radicals can then react with arenes to form C(sp²)–C₂F₅ bonds. nih.gov The Ag(II) catalyst can be regenerated electrochemically, making the process catalytic. nih.gov
Scope and Limitations in Aromatic and Aliphatic Functionalization
The use of this compound in copper-mediated pentafluoroethylation has been successfully applied to a range of aromatic halides. nih.govd-nb.info Electron-withdrawing substituents on the aromatic ring can facilitate these reactions. However, the scope of this methodology with respect to aliphatic substrates is less explored and may be limited by competing reaction pathways.
The steric bulk of the pentafluoroethyl group can influence the reactivity and may require specific ligand systems or reaction conditions to achieve high efficiency in some catalytic processes. While sodium and potassium trimethylsilanolate have been shown to be effective reagents for the cleavage of a wide variety of esters to carboxylic acids under mild conditions, the specific application to pentafluoropropionate esters for functionalization is not extensively detailed. researchgate.net
Interactions with Other Transition Metal Centers and Ligand Systems
This compound and its derivatives can interact with various transition metal centers beyond copper. For example, it has been used in the preparation of tributyltin and trimethyltin (B158744) pentafluoropropionates. sigmaaldrich.com The carboxylate group can coordinate to metal centers, and the nature of the ligands on the metal can significantly influence the subsequent reactivity.
In the context of electrophotocatalysis, silver(II) complexes with bipyridine ligands have been shown to activate this compound for the perfluoroalkylation of arenes. nih.gov The ligand system is crucial for stabilizing the high-valent silver species and facilitating the LMCT process.
The study of mixed-ligand complexes is important for modifying the solubility and reactivity of metal precursors. For instance, complexes of lanthanides with pentafluoropropionate and other ligands like diglyme have been synthesized and characterized. researchgate.net The interaction between different metal centers in bimetallic systems can also lead to unique catalytic properties. While not specifically detailing this compound, studies on nickel-catalyzed cross-coupling reactions highlight the importance of ligand choice in controlling the reaction outcome, such as promoting migratory cross-coupling over direct substitution. researchgate.net The principles from these systems, where ligands influence the electronic and steric environment of the metal center, are applicable to reactions involving this compound.
Aqueous Phase Reactivity and Degradation Pathways
The behavior of this compound in aqueous environments is of interest, particularly in the context of advanced oxidation processes for the degradation of per- and polyfluoroalkyl substances (PFAS).
Reactions with Sulfate (B86663) Radicals (SO₄•⁻) in Advanced Oxidation Processes
This compound reacts with sulfate radicals (SO₄•⁻), which are potent oxidizing agents generated, for example, by the photolysis of persulfate (S₂O₈²⁻). researchmap.jpresearchmap.jp The reaction initiates the degradation of the pentafluoropropionate anion (C₂F₅COO⁻). researchmap.jp Research has shown that the degradation of C₂F₅COO⁻ by sulfate radicals leads to the formation of shorter-chain perfluorocarboxylic acids (PFCAs), primarily trifluoroacetate (CF₃COO⁻), with a high conversion ratio. researchmap.jp This indicates a "decarboxylation" mechanism followed by further reactions. nih.gov
The degradation process can be summarized by the following simplified steps:
Generation of sulfate radicals: S₂O₈²⁻ + hν → 2SO₄•⁻ researchmap.jp
Initiation by sulfate radical: C₂F₅COO⁻ + SO₄•⁻ → products
Formation of shorter-chain PFCAs: The reaction leads to the cleavage of a C-C bond, resulting in the formation of trifluoroacetate. researchmap.jp
The kinetics of these reactions have been studied to determine the rate constants and understand the degradation pathways of various PFCAs. researchmap.jpnih.gov
Hydrolysis and Other Solvolytic Processes in Aqueous Environments
Under typical environmental pH conditions, this compound is expected to exist as the pentafluoropropionate anion, which is resistant to hydrolysis. However, under strongly acidic or basic conditions, reactions can occur. For instance, mechanisms of ester hydrolysis in aqueous sulfuric acids have been studied, though specific data for pentafluoropropionate esters is not provided in the search results. acs.org The stability of the C-F bonds and the electron-withdrawing nature of the fluoroalkyl chain make the compound relatively stable in aqueous solution. cymitquimica.com The primary degradation pathway in aqueous environments appears to be through advanced oxidation processes rather than simple hydrolysis. researchmap.jpnih.gov
Applications in Advanced Organic and Inorganic Synthesis
Precursor in Fluoropolymer and Fluoroelastomer Synthesis
The unique properties of fluoropolymers, such as high thermal stability, chemical resistance, and low surface energy, are highly desirable in numerous applications. Sodium pentafluoropropionate plays a crucial role as a precursor in the synthesis of these valuable materials.
A significant application of this compound is in the laboratory-scale synthesis of tetrafluoroethylene (B6358150) (TFE), a key monomer for the production of polytetrafluoroethylene (PTFE) and other fluoropolymers. The generation of TFE from this compound is achieved through a pyrolysis reaction. When heated, the salt decomposes to yield tetrafluoroethylene, carbon dioxide, and sodium fluoride (B91410).
This method provides a convenient and safer alternative to the high-temperature pyrolysis of chlorodifluoromethane, which is the primary industrial route to TFE. The reaction can be represented by the following equation:
CF₃CF₂COONa → C₂F₄ + CO₂ + NaF
Research has shown that the pyrolysis of pentafluoropropionate salts, including the sodium salt, under a dynamic vacuum is an effective method for producing TFE on a gram scale. The yields of TFE from the pyrolysis of potassium pentafluoropropionate, a closely related salt, have been reported to be as high as 98%.
Table 1: Pyrolysis of Pentafluoropropionate Salts for Tetrafluoroethylene (TFE) Synthesis
| Precursor Salt | Method | Typical Yield of TFE |
|---|---|---|
| This compound | Pyrolysis | High |
| Potassium Pentafluoropropionate | Pyrolysis (from acid-base neutralization) | >98% |
This table summarizes the effectiveness of pentafluoropropionate salts as precursors for the synthesis of tetrafluoroethylene.
While the introduction of fluorine into polymers can impart desirable properties, the synthesis of semifluorinated polymers presents unique challenges, often requiring the development of novel monomers and polymerization techniques. Current research in the field of semifluorinated polymers is increasingly focused on methods like reversible addition-fragmentation chain transfer (RAFT) step-growth polymerization to create well-defined polymer architectures. Although this compound is a key source of fluoroalkenes, its direct application in step-growth polymerization for the development of semifluorinated polymer scaffolds is not extensively documented in the current scientific literature. The synthesis of such polymers often involves the use of fluorinated bifunctional chain transfer agents and bismaleimide (B1667444) monomers. Further research may explore the potential of incorporating the pentafluoropropionate moiety into polymer backbones through step-growth mechanisms.
Role as an Intermediate in Pharmaceutical and Agrochemical Synthesis
Fluorine-containing compounds are of significant interest in the pharmaceutical and agrochemical industries due to the unique properties that fluorine atoms can impart to a molecule, such as increased metabolic stability, enhanced binding affinity, and improved bioavailability. This compound serves as a valuable building block in the synthesis of complex molecules for these applications. One notable application is in the preparation of new o-fluoroalkyl-benzenesulfonamide precursors. rsc.org These precursors are important intermediates in the synthesis of various bioactive molecules. The pentafluoropropionyl group can be introduced into organic molecules to create novel derivatives with potentially enhanced biological activity.
Synthesis of Novel Functionalized Organic Molecules
Beyond its role in polymer and medicinal chemistry, this compound is also utilized in the synthesis of novel functionalized organic molecules. It serves as a precursor for the preparation of organotin compounds, such as tributyltin pentafluoropropionate and trimethyltin (B158744) pentafluoropropionate. rsc.org These compounds can be used as reagents in various organic transformations. The general description of this compound as an aryl fluorinated building block highlights its utility in introducing the pentafluoropropionyl group into a wide range of organic structures, thereby enabling the synthesis of new molecules with tailored properties. rsc.org
Precursors for Advanced Metal Fluoride Materials
In the field of materials science, this compound has been investigated as a precursor for the synthesis of advanced metal fluoride materials. Specifically, it has been used in the formation of mixed-metal sodium lanthanide fluorides (NaLnF₄). Research has demonstrated that mixed-metal precursors of the type NaLn(pfp)₄ (where pfp stands for pentafluoropropionate) can be synthesized and subsequently decomposed to form NaLnF₄ thin films. nih.gov The thermal decomposition of these single-source precursors allows for the formation of the desired metal fluoride in a single stage at relatively low temperatures (around 280 °C). nih.gov This approach offers a potential route to the fabrication of advanced materials with applications in areas such as optics, catalysis, and electronics. The use of sodium-containing precursors is also crucial in the development of materials for sodium-ion batteries, a promising alternative to lithium-ion technology.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Tetrafluoroethylene |
| Polytetrafluoroethylene |
| Carbon dioxide |
| Sodium fluoride |
| Chlorodifluoromethane |
| Potassium pentafluoropropionate |
| o-fluoroalkyl-benzenesulfonamides |
| Tributyltin pentafluoropropionate |
| Trimethyltin pentafluoropropionate |
| Sodium lanthanide fluorides (NaLnF₄) |
Applications in Materials Science and Engineering
Surfactant and Emulsifier Formulations with Tunable Properties
As a member of the fluorinated surfactant family, sodium pentafluoropropionate exhibits distinctive surface-active properties. Fluorinated surfactants are known for their exceptional ability to lower the surface tension of water and other solvents to a greater extent than their hydrocarbon counterparts. nih.govresearchgate.net The pentafluoropropionate anion (C₂F₅COO⁻) possesses a short perfluorinated tail that is both hydrophobic (water-repelling) and oleophobic (oil-repelling). This dual nature allows it to be highly effective at interfaces.
Key characteristics of fluorinated surfactants like this compound include:
High Surface Activity: They can significantly reduce surface and interfacial tension at very low concentrations. nih.govresearchgate.net
Chemical and Thermal Stability: The strength of the carbon-fluorine bond imparts high stability against chemical attack and thermal degradation. nih.govresearchgate.net
Emulsification and Dispersion: These surfactants are effective at stabilizing emulsions and dispersing particles in various media. researchgate.net
These properties make this compound a candidate for specialized formulations where performance under harsh conditions is required. The "tunable" nature of such formulations often comes from blending with other surfactants or polymers, allowing for precise control over properties like foaming, wetting, and emulsification for specific industrial applications. researchgate.net While detailed studies on the specific micellar properties of this compound are not widely available, its structural similarity to other short-chain perfluorinated carboxylates suggests its utility in high-performance cleaning agents, foaming applications, and as a dispersing agent in polymerization processes.
Electrolyte Additives in Energy Storage Systems
The development of next-generation energy storage, particularly sodium-ion batteries (SIBs), is a critical area of research. The performance of these batteries, especially under extreme conditions like low temperatures, is heavily dependent on the electrolyte composition. oaepublish.comsciepublish.com Fluorinated compounds are increasingly being investigated as essential electrolyte additives to enhance stability and performance. patsnap.comnih.gov
Development of Low-Temperature Sodium-Ion Batteries and Performance Enhancement
A major challenge for sodium-ion batteries is their poor performance at low temperatures, which is often caused by increased electrolyte viscosity and sluggish ion transport. nih.gov Fluorinated electrolyte additives can address these issues in several ways:
Lowering Freezing Points: The introduction of fluorine into solvents can lower their freezing point, extending the operational temperature range of the battery. oaepublish.com
Altering Solvation Shell: Fluorinated molecules can modify the solvation shell around the sodium ions. This can lead to a weaker interaction between the sodium ion and the solvent molecules, facilitating a more rapid de-solvation process at the electrode surface, which is crucial for fast charging kinetics at low temperatures. oaepublish.com
Improving Ionic Conductivity: By preventing electrolyte solidification and promoting efficient ion transport, these additives help maintain higher ionic conductivity even at sub-zero temperatures. nih.govrsc.org
While research is ongoing, the use of fluorinated carboxylates like this compound as additives or co-salts is a promising strategy to enable the development of all-climate sodium-ion batteries.
Influence on Solid Electrolyte Interphase (SEI) Formation and Stability
The Solid Electrolyte Interphase (SEI) is a passivation layer that forms on the anode surface during the initial charging cycles of a battery. patsnap.com A stable and robust SEI is critical for the long-term cyclability and safety of the battery, as it prevents continuous electrolyte decomposition. oaepublish.com
Fluorinated additives, such as this compound, can play a pivotal role in engineering a superior SEI layer. patsnap.com Upon decomposition at the anode surface, these additives can form a stable, inorganic-rich SEI containing components like sodium fluoride (B91410) (NaF). nih.gov An NaF-rich SEI is known to be an excellent electronic insulator but a good ionic conductor, which effectively suppresses dendrite growth and minimizes undesirable side reactions between the electrode and the electrolyte. nih.govresearchgate.net The formation of such a stable, fluorinated SEI is a key factor in improving the coulombic efficiency and extending the cycle life of sodium-ion batteries. patsnap.com
Thin Film Deposition Techniques (e.g., Chemical Solution Deposition of NaLnF₄)
This compound has proven to be an excellent single-source precursor for the fabrication of complex inorganic thin films through Chemical Solution Deposition (CSD). mdpi.com This technique is valued for its simplicity, scalability, and precise control over the stoichiometry of multi-component films. mdpi.com
Specifically, this compound has been used in combination with lanthanide pentafluoropropionates to synthesize sodium lanthanide fluoride (NaLnF₄) thin films. mdpi.com These materials are of significant interest for their up-converting luminescence properties, which are useful in applications like bio-imaging, solar cells, and anti-counterfeiting technologies.
In this process, mixed-metal precursors of the type NaLn(pfp)₄ are synthesized. mdpi.com A key advantage of this single-source precursor is that it decomposes in a single stage at a relatively low temperature (around 280 °C) to form the desired NaLnF₄ phase. mdpi.com This contrasts with the separate decomposition of individual sodium and lanthanide precursors, which occur at different temperatures. mdpi.com The high reactivity of the perfluorinated precursor facilitates the synthesis at temperatures as low as 300–400 °C. mdpi.com
| Event | Temperature (°C) | Description |
|---|---|---|
| Decomposition of NaLn(pfp)₄ | 280 | Single-stage transformation to NaLnF₄. |
| Phase Transformation (Cubic to Hexagonal) | 310 | Crystallization into the hexagonal β-NaLnF₄ phase, which is highly suitable for up-conversion luminescence. |
| Phase Transformation (Hexagonal to Cubic) | 560 | Transformation back to a high-temperature cubic phase. |
This method allows for the deposition of high-quality, crystalline NaY₀.₇₈Yb₀.₂Er₀.₀₂F₄ films using techniques like dip-coating, which exhibit intense green and blue up-converting luminescence. mdpi.com
Advanced Material Composites and Surface Modification Applications
The properties of this compound also make it relevant for the development of advanced material composites and for surface modification. Its role is often as a precursor or a processing aid rather than a direct structural component.
In composites, it can be used in the synthesis of fluoropolymer-based materials. The thermal decomposition of the salt can be a route to introduce fluorinated species into a polymer matrix, potentially enhancing thermal stability, chemical resistance, and modifying surface properties.
For surface modification, the primary application is linked to its use as a precursor, as described in the thin film deposition section. By using chemical solution deposition, a functional layer of a material like NaLnF₄ can be applied to a substrate, fundamentally altering its surface properties to be, for example, luminescent. mdpi.com More broadly, fluorinated compounds are used to create surfaces with low surface energy, leading to hydrophobic and oleophobic characteristics. While direct application of this compound for surface modification is less common, it can be a building block in creating more complex fluorinated molecules or polymers designed for surface treatments. nih.gov Such modifications are critical in creating non-stick, anti-fouling, and self-cleaning surfaces for a wide array of industrial and biomedical applications. nih.gov
Analytical and Spectroscopic Characterization Techniques
Chromatographic Methods for Identification and Quantification
Chromatographic techniques are essential for separating sodium pentafluoropropionate from complex sample matrices, enabling its accurate identification and quantification.
Due to its nature as a salt, this compound is non-volatile and cannot be directly analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The standard approach involves converting the analyte into a volatile derivative prior to injection. This is typically achieved by acidifying the sample to form pentafluoropropionic acid (PFPrA), which is then esterified.
A robust derivatization method for perfluorinated carboxylic acids (PFCAs), including PFPrA, involves the use of reagents like diphenyl diazomethane (B1218177) to form diphenylmethyl esters. These stable and volatile derivatives are amenable to GC-MS analysis. The resulting derivatized analyte can be separated on a low-polarity capillary column (e.g., DB-5ms) and identified based on its characteristic retention time and mass spectrum. The mass spectrometer, operating in electron ionization (EI) mode, will show a molecular ion peak corresponding to the ester and specific fragment ions resulting from the cleavage of the ester bond and fragmentation of the pentafluoropropyl chain. This method provides a cost-effective alternative to LC-MS/MS for certain applications and allows for the simultaneous analysis of a range of PFCAs.
Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for the trace analysis of this compound in environmental and biological samples. Its high sensitivity and selectivity make it ideal for detecting the low concentrations at which this and other per- and polyfluoroalkyl substances (PFAS) are often found.
The analysis is performed on the pentafluoropropionate anion in negative ion mode. Separation is typically achieved using reversed-phase chromatography. Modern methods utilize specialized columns, such as those with a positive charge surface chemistry on a superficially porous particle (SPP) silica (B1680970) base, to improve the retention of short-chain PFAS like pentafluoropropionate, which can be challenging to retain on traditional C18 columns.
A typical mobile phase consists of a gradient of methanol (B129727) or acetonitrile (B52724) and water, containing a buffer such as ammonium (B1175870) acetate (B1210297) to control pH and improve ionization efficiency. A PFAS delay column is often installed between the solvent mixer and the injector to chromatographically separate any background PFAS contamination originating from the LC system, ensuring that it does not interfere with the analysis of the target analyte. Detection by tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and low detection limits, often in the parts-per-trillion (ng/L) range.
Table 1: Typical LC-MS/MS Parameters for Pentafluoropropionate Analysis
| Parameter | Typical Value/Condition |
|---|---|
| Column | Reversed-phase (e.g., Ascentis® Express PFAS, Raptor C18) |
| Mobile Phase A | 10 mM Ammonium acetate in water |
| Mobile Phase B | Methanol or Acetonitrile |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Precursor Ion (m/z) | 163 |
| Product Ion (m/z) | 119 |
| MRM Transition | 163 -> 119 |
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopic methods are indispensable for confirming the molecular structure of this compound and assessing the purity of bulk samples.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural confirmation of this compound.
¹⁹F NMR: Fluorine-19 NMR is particularly informative. Due to the high natural abundance (100%) and high gyromagnetic ratio of the ¹⁹F nucleus, this technique is highly sensitive. The ¹⁹F NMR spectrum of the pentafluoropropionate anion is expected to show two distinct signals corresponding to the two chemically different fluorine environments: the trifluoromethyl (-CF₃) group and the difluoromethylene (-CF₂) group. The -CF₃ signal will appear as a triplet due to coupling with the adjacent two fluorine atoms of the -CF₂ group. Conversely, the -CF₂ signal will appear as a quartet due to coupling with the three fluorine atoms of the -CF₃ group. The chemical shifts for these groups fall into predictable ranges: approximately -80 to -85 ppm for the -CF₃ group and -120 to -126 ppm for the α-CF₂ group (relative to CFCl₃). nih.gov, researchgate.net
¹H NMR: A proton NMR spectrum of a pure, anhydrous sample of this compound dissolved in a deuterated solvent (e.g., D₂O) would show no signals attributable to the pentafluoropropionate anion itself, as it contains no hydrogen atoms. The only observed signals would be from the residual solvent peak or any proton-containing impurities.
¹³C NMR: The carbon-13 NMR spectrum provides direct information about the carbon skeleton. A proton-decoupled ¹³C NMR spectrum is expected to exhibit three signals for the three carbon atoms in the pentafluoropropionate anion. Each signal will be split into complex multiplets due to strong one-bond (¹J_CF) and two-bond (²J_CF) carbon-fluorine coupling. The carboxylate carbon (COO⁻) will appear as a triplet due to coupling with the two fluorine atoms on the adjacent carbon. The -CF₂- carbon will be a triplet of quartets, and the -CF₃ carbon will be a quartet of triplets.
Table 2: Predicted NMR Spectral Data for Pentafluoropropionate Anion
| Nucleus | Group | Expected Chemical Shift Range (ppm) | Expected Splitting Pattern |
|---|---|---|---|
| ¹⁹F | -CF₃ | -80 to -85 | Triplet |
| -CF₂- | -120 to -126 | Quartet | |
| ¹³C | -COO⁻ | 165 - 190 | Triplet (due to ²J_CF) |
| -CF₂- | 110 - 130 | Triplet of Quartets (due to ¹J_CF and ²J_CF) | |
| -CF₃ | 110 - 130 | Quartet of Triplets (due to ¹J_CF and ²J_CF) |
Fourier Transform-Infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is dominated by vibrations of the carboxylate group and the carbon-fluorine bonds.
Unlike its conjugate acid (pentafluoropropionic acid), which shows a characteristic broad O-H stretch (~3000 cm⁻¹) and a sharp C=O stretch (~1780 cm⁻¹), the spectrum of the sodium salt is defined by the vibrations of the carboxylate anion (COO⁻). The key diagnostic peaks are the strong asymmetric and symmetric stretching bands. The asymmetric stretch (ν_as(COO⁻)) typically appears in the 1650–1540 cm⁻¹ region, while the symmetric stretch (ν_s(COO⁻)) is found in the 1450–1360 cm⁻¹ range. spectroscopyonline.com Additionally, the spectrum will feature very strong absorption bands in the 1350–1100 cm⁻¹ region, which are characteristic of C-F stretching vibrations.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent ion and its fragments. When coupled with tandem mass spectrometry (MS/MS), it is a powerful tool for analyzing fragmentation pathways.
For this compound, analysis is performed on the pentafluoropropionate anion ([C₃F₅O₂]⁻, m/z 163) in negative ion mode. The primary fragmentation pathway observed in MS/MS involves the neutral loss of carbon dioxide (CO₂, 44.00 Da). nih.gov This decarboxylation is a characteristic fragmentation for perfluoroalkyl carboxylates and results in the formation of the pentafluoroethyl anion ([C₂F₅]⁻) at m/z 119. nih.gov
HRMS can confirm the elemental composition of the precursor ion (e.g., C₃F₅O₂⁻) and the primary fragment ion (C₂F₅⁻) with high precision. Further fragmentation of the [C₂F₅]⁻ anion can occur at higher collision energies, potentially involving complex rearrangements and fluorine shifts before the loss of CF₂ or other neutral species. nih.gov, well-labs.com Studying these pathways provides unambiguous structural confirmation and helps differentiate isomers in more complex analyses. nih.gov, well-labs.com
Thermal Analysis Methods for Decomposition and Stability Studies
Thermal analysis techniques are fundamental in assessing the stability of this compound and understanding its behavior at elevated temperatures. These methods provide critical data on decomposition onset, energy release, and potential thermal hazards.
Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For this compound, TGA is employed to determine its thermal stability and decomposition profile. While specific TGA thermograms for this compound are not detailed in the readily available literature, the decomposition behavior of sodium salts of perfluorocarboxylic acids is known. researchgate.net The analysis involves heating a small sample of the compound at a constant rate and monitoring the mass loss. The resulting data reveals the temperature at which decomposition begins, the rate of mass loss, and the mass of any residual material.
Studies on related compounds suggest that the thermal decomposition of this compound under pyrolysis conditions would likely yield sodium fluoride (B91410) (NaF) and gaseous fluoro-organic products. researchgate.netnih.gov The primary pyrolysis product of pentafluoropropionate salts is reported to be tetrafluoroethylene (B6358150) (CF₂=CF₂). nih.gov
| Parameter Determined by TGA | Description | Expected Finding for this compound |
|---|---|---|
| Onset Decomposition Temperature (Tonset) | The temperature at which significant mass loss begins. | Correlates with the known decomposition range of the compound. |
| Decomposition Products | The resulting substances after thermal breakdown. | Expected to include Sodium Fluoride (NaF), Carbon Dioxide (CO₂), and Tetrafluoroethylene (CF₂=CF₂). researchgate.net |
| Residual Mass | The percentage of mass remaining at the end of the analysis. | Corresponds to the mass of stable inorganic residue, such as NaF. |
Differential Scanning Calorimetry (DSC) is a technique used to measure the difference in heat flow required to increase the temperature of a sample and a reference. mdpi.com It provides information on thermal events such as melting, crystallization, and decomposition. For this compound, DSC would be used to precisely determine the temperature and enthalpy of its decomposition.
The compound is known to decompose upon melting. sigmaaldrich.com A DSC measurement would show a sharp endothermic peak corresponding to this event, quantifying the energy absorbed during the transition. The temperature at the peak of this endotherm is typically taken as the decomposition temperature. Literature values report a melting point with decomposition in the range of 226-229 °C. sigmaaldrich.com
| Parameter Determined by DSC | Description | Reported Value for this compound |
|---|---|---|
| Decomposition Temperature (Td) | The temperature at which the material chemically decomposes, observed as an endothermic or exothermic event. | 226-229 °C (with decomposition). sigmaaldrich.com |
| Enthalpy of Decomposition (ΔHd) | The amount of heat absorbed or released during decomposition. | Specific data not available in reviewed literature. |
Accelerating Rate Calorimetry (ARC) is a specialized technique for assessing the thermal hazards of chemicals. It measures the time, temperature, and pressure data of a material undergoing a physicochemical change under near-adiabatic (zero heat loss) conditions. This allows for the accurate prediction of thermal runaway events.
While specific ARC test data for this compound is not publicly available, the technique would be invaluable for determining its thermal stability under worst-case scenarios. An ARC experiment would identify the onset temperature of self-heating and measure the rates of temperature and pressure rise during a runaway decomposition. This information is critical for ensuring safety during the processing, storage, and transportation of the compound.
| Parameter Determined by ARC | Description | Significance for this compound |
|---|---|---|
| Onset Temperature of Self-Heating | The temperature at which the substance begins to self-heat under adiabatic conditions. | Defines the maximum safe temperature for storage and handling. |
| Temperature Rise Rate | The rate at which the temperature increases during a runaway reaction. | Indicates the speed and intensity of the thermal event. |
| Pressure Rise Rate | The rate at which pressure increases due to gas generation during decomposition. | Crucial for designing appropriate pressure relief systems. |
X-ray Diffraction and Microscopy for Solid-State Characterization
X-ray diffraction techniques are essential for the definitive characterization of the solid-state structure of crystalline materials like this compound. They provide detailed information about the arrangement of atoms within the crystal lattice.
Single-crystal X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule. This technique involves diffracting X-rays off a single, well-ordered crystal of the material. The resulting diffraction pattern is used to calculate the positions of individual atoms, bond lengths, and bond angles.
The crystal structure of this compound has been determined using this method. mdpi.com Research has shown that in a crystalline state, related lanthanide pentafluoropropionates can form binuclear molecules. mdpi.com The precise crystallographic data for this compound provides unambiguous confirmation of its molecular connectivity and packing arrangement in the solid state.
| Crystallographic Parameter | Information Provided |
|---|---|
| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal lattice. |
| Space Group | The symmetry elements present in the crystal structure. |
| Atomic Coordinates | The precise position of each atom within the unit cell. |
| Bond Lengths and Angles | The distances between bonded atoms and the angles between them. |
Powder X-ray Diffraction (XRD) is used to characterize the crystalline nature of a bulk (polycrystalline) sample. latech.edu The sample is exposed to a beam of X-rays, and the diffraction pattern—a plot of diffracted intensity versus the diffraction angle (2θ)—is recorded. This pattern serves as a unique "fingerprint" for a specific crystalline solid.
For this compound, powder XRD is used for phase identification, to check for the presence of impurities, and to confirm that the bulk material has the same crystal structure as that determined by single-crystal analysis. The powder XRD pattern for this compound has been reported and shows good agreement with the theoretical pattern calculated from its known single-crystal structure. mdpi.com
| Parameter Determined by Powder XRD | Description | Application to this compound |
|---|---|---|
| Diffraction Peak Positions (2θ) | The angles at which constructive interference of X-rays occurs, determined by the crystal lattice planes. | Used for phase identification by matching with a reference pattern. |
| Peak Intensities | The relative strengths of the diffraction peaks. | Provides information about the crystal structure and orientation. |
| Crystallinity | The degree of crystalline order in the sample. | Confirms the crystalline nature of the bulk material. |
Scanning Electron Microscopy (SEM) and Energy Dispersive Spectroscopy (EDAX) for Morphological and Elemental Analysis
The morphological and elemental characteristics of this compound in its solid state can be thoroughly investigated using the complementary techniques of Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDAX or EDS). qa-group.commdpi.com SEM provides high-resolution images of a sample's surface topography, while EDAX allows for the qualitative and semi-quantitative determination of its elemental composition. wikipedia.org6-napse.com
Scanning Electron Microscopy (SEM)
SEM analysis of this compound involves scanning the surface of a prepared sample with a focused beam of high-energy electrons. carleton.eduwikipedia.org The interactions between these electrons and the atoms in the sample generate various signals, primarily secondary electrons, which are used to form an image. wikipedia.orgjeol.com The intensity of the secondary electron signal is highly dependent on the surface topography, allowing for the detailed visualization of the compound's physical form. psu.edu
For this compound, SEM imaging can reveal critical morphological features such as:
Crystal Habit and Morphology: The characteristic shape, size, and arrangement of its crystals.
Surface Texture: The fine details of the crystal surfaces, including any steps, etch pits, or other irregularities. carleton.edu
Particle Size Distribution: An estimation of the size range of individual particles or agglomerates in a powdered sample.
Porosity and Agglomeration: The degree to which particles clump together and the presence of any voids or pores within the material.
To perform the analysis, a sample of solid this compound is typically mounted on a conductive stub. Since it is a salt and may be non-conductive, a thin coating of a conductive material like gold or carbon is often applied via sputter coating to prevent the buildup of electrostatic charge on the surface, which would otherwise distort the image. nih.gov
Energy Dispersive X-ray Spectroscopy (EDAX/EDS)
Coupled with SEM, EDAX provides elemental analysis of the sample. qa-group.com When the high-energy electron beam from the SEM strikes the sample, it can eject an electron from an inner atomic shell. wikipedia.org An electron from a higher energy shell then drops to fill the vacancy, releasing the excess energy as an X-ray. wikipedia.orgunam.mx The energy of this emitted X-ray is characteristic of the element from which it originated. unam.mx
An EDAX detector measures the energy and intensity of these emitted X-rays, generating a spectrum with peaks corresponding to the specific elements present in the sample. taylorandfrancis.com For a pure sample of this compound (C₃F₅NaO₂), the EDAX spectrum is expected to show distinct peaks for Carbon (C), Oxygen (O), Fluorine (F), and Sodium (Na). The relative heights of these peaks can be used for semi-quantitative analysis to estimate the elemental composition of the sample. jeolusa.com This technique is invaluable for confirming the elemental purity of the synthesized compound and identifying any potential contaminants. qa-group.com
The combination of SEM and EDAX allows for elemental mapping, where the distribution of individual elements across the sample's surface can be visualized. taylorandfrancis.com This would show a uniform distribution of C, F, O, and Na across the crystals in a pure sample of this compound.
Below is a table representing the expected elemental data from an EDAX analysis of this compound.
Table 1: Expected EDAX Data for this compound (C₃F₅NaO₂)
| Element | Symbol | Atomic Number (Z) | Characteristic X-ray Line | Theoretical Atomic % |
|---|---|---|---|---|
| Carbon | C | 6 | Kα | 27.27% |
| Oxygen | O | 8 | Kα | 18.18% |
| Fluorine | F | 9 | Kα | 45.45% |
| Sodium | Na | 11 | Kα | 9.09% |
Advanced Detection and Quantification Methods in Complex Matrices
The detection and quantification of this compound, particularly at trace levels in complex environmental and biological matrices, necessitate highly sensitive and selective analytical techniques. arabjchem.orgdoaj.org Due to its nature as a per- and polyfluoroalkyl substance (PFAS), methods developed for this class of compounds are directly applicable. sigmaaldrich.com Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for the analysis of such compounds. doaj.orgsigmaaldrich.com
Sample Preparation
Effective sample preparation is critical to remove interfering matrix components and pre-concentrate the analyte before instrumental analysis. doaj.org The specific protocol depends on the matrix:
Water Samples: For environmental water samples (e.g., river water, wastewater), solid-phase extraction (SPE) is the most common technique. arabjchem.orgdoaj.org The water sample is passed through a cartridge containing a sorbent that retains the pentafluoropropionate anion, which is later eluted with a small volume of an organic solvent like methanol. sigmaaldrich.com
Biological Matrices: In matrices like plasma, serum, or tissue, an initial protein precipitation step, often using a solvent like acetonitrile, is typically required. doaj.orgresearchgate.net This is frequently followed by a cleanup and concentration step using SPE. doaj.org
Solid Matrices: For soils, sediments, or biota tissue, a solvent extraction (e.g., using methanol or acetonitrile) is performed, often assisted by sonication or shaking. The resulting extract is then concentrated and cleaned up, typically via SPE. esf.edu
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the high sensitivity and selectivity required for quantifying pentafluoropropionate at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels. sigmaaldrich.comesf.edu
Chromatography: The prepared sample extract is injected into a liquid chromatograph. Reversed-phase chromatography is typically used, with a C18 column or a specialized column designed for PFAS analysis. sigmaaldrich.com A mobile phase gradient, usually consisting of water and methanol or acetonitrile with additives like ammonium acetate, is used to separate the pentafluoropropionate anion from other co-extracted compounds. sigmaaldrich.com
Ionization: The eluent from the LC column is directed to the mass spectrometer's ion source. Electrospray ionization (ESI) operating in negative ion mode is the standard method for PFAS analysis, as it efficiently generates the deprotonated molecule [M-H]⁻, which for pentafluoropropionate is [C₃F₅O₂]⁻. researchgate.netbu.edu
Mass Spectrometry: The tandem mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode for quantification. researchgate.net In this mode, the precursor ion ([C₃F₅O₂]⁻) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process is highly selective and significantly reduces background noise, enabling accurate quantification at very low concentrations. bu.edu
Gas Chromatography-Mass Spectrometry (GC-MS)
While LC-MS/MS is more common for ionic PFAS, GC-MS can also be employed, particularly after derivatization. nih.govnih.gov Pentafluoropropionic anhydride (B1165640) (PFPA) is a common derivatizing agent used to acylate amines or alcohols in biological samples, converting them into more volatile and thermally stable pentafluoropropionyl derivatives. nih.govresearchgate.net This approach is used to measure other target molecules by tagging them with the pentafluoropropionyl group, rather than for the direct measurement of pentafluoropropionate itself. researchgate.netoup.com
The table below summarizes typical parameters for the analysis of short-chain PFAS like pentafluoropropionate using LC-MS/MS.
Table 2: Typical LC-MS/MS Parameters for Pentafluoropropionate Analysis
| Parameter | Typical Setting / Description |
|---|---|
| Chromatography | Reversed-Phase HPLC/UHPLC |
| Column | C18 or specialized PFAS column (e.g., 100 x 2.1 mm, 2.7 µm) |
| Mobile Phase A | Water with buffer (e.g., 10 mM Ammonium Acetate) |
| Mobile Phase B | Methanol or Acetonitrile |
| Mass Spectrometry | Tandem Quadrupole (QqQ) |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | m/z for [C₃F₅O₂]⁻ |
| Product Ions (Q3) | Characteristic fragment ions for quantification and confirmation |
Theoretical and Computational Studies on Molecular and Mechanistic Aspects
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetic properties of molecules. These methods have been applied to understand the fundamental characteristics of the pentafluoropropionate moiety.
DFT calculations have been crucial in mapping out potential reaction pathways for the degradation of perfluoroalkyl carboxylic acids (PFCAs), a class of compounds that includes pentafluoropropionic acid. researchgate.netnih.govnsf.gov These studies are vital for developing effective methods for the environmental remediation of these persistent substances.
Theoretical investigations into the thermal decomposition of PFCAs have identified several key mechanistic pathways:
C–C Bond Homolytic Cleavage : A primary pathway involves the breaking of carbon-carbon bonds within the perfluorinated chain. researchgate.netnsf.gov These cleavages result in the formation of carbon-centered radicals. DFT calculations place the bond dissociation energies (BDEs) for these C–C bonds in the range of approximately 75–90 kcal/mol. researchgate.net For perfluoropropionic acid (PFPeA), the weakest C–C bond is identified as the one between the α-carbon and the β-carbon. nih.gov
Radical Reactions : Once formed, carbon-centered radicals can undergo subsequent reactions such as β-scissions, which have activation energies (Ea) of about 30–40 kcal/mol, or they may be preceded by fluorine atom shifts with activation barriers of 30–45 kcal/mol. researchgate.net
HF Elimination : An alternative mechanism for PFCA decomposition involves the elimination of a hydrogen fluoride (B91410) (HF) molecule from the carboxylic acid head group. rsc.org This process leads to the formation of a transient three-membered ring intermediate, a perfluorinated α-lactone. This intermediate is unstable and rapidly decomposes into a perfluorinated acyl fluoride and carbon monoxide (CO), effectively shortening the carbon chain. rsc.org
These computational models provide a foundational understanding of the high-temperature chemistry of these compounds, which is essential for optimizing thermal destruction technologies. rsc.org
Table 1: Calculated Energies for Key Steps in PFCA Thermal Decomposition
The three-dimensional structure of the pentafluoropropionate anion is not rigid; rotation around the Cα-Cβ bond gives rise to different spatial arrangements known as conformers. Computational studies on the parent molecule, pentafluoropropionic acid, have elucidated the conformational landscape of this system.
Using DFT (B3LYP) and ab initio (MP2) methods, researchers have identified two distinct stable conformers:
Gauche Conformer : In this arrangement, the C=O bond is at a dihedral angle to the C-C bond of the ethyl group. Computational models predict the gauche conformer to be the most stable, lowest-energy form at ambient temperature.
Cis Conformer : This conformer is characterized by the C=O bond eclipsing the C-C bond. It represents a local minimum on the potential energy surface but is higher in energy than the gauche form.
Calculations of the equilibrium constant for the interconversion between these conformers suggest that at room temperature (298.15 K), pentafluoropropionic acid exists as a mixture of approximately 76% gauche and 24% cis conformations. This conformational preference is a critical aspect of its molecular structure, influencing its physical properties and interactions.
Table 2: Conformational Equilibrium of Pentafluoropropionic Acid at 298.15 K
Molecular Dynamics Simulations of Solvation and Interfacial Phenomena
Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. This method provides a molecular-level lens to view complex processes like solvation and the behavior of molecules at interfaces, such as the air-water interface. nih.govlammps.org
For compounds like sodium pentafluoropropionate, which have distinct hydrophilic (carboxylate) and hydrophobic (perfluoroethyl) parts, MD simulations are particularly insightful. While specific MD studies on this compound are limited, extensive research on other short-chain perfluorinated compounds provides a clear picture of its expected behavior. nih.govnih.govntu.ac.uk
When dissolved in water and exposed to an interface (e.g., air), the pentafluoropropionate anions are expected to exhibit strong surface activity:
Interfacial Accumulation : The anions migrate to the air-water interface to minimize the unfavorable contact between the hydrophobic CF3CF2- tail and the bulk water.
Molecular Orientation : At the interface, the anions adopt a specific orientation, with the negatively charged carboxylate head group remaining solvated in the water phase and the hydrophobic perfluoroethyl tail pointing away from the water, into the air.
Surface Tension Reduction : This accumulation and orientation of molecules at the surface disrupts the hydrogen-bonding network of water, leading to a significant reduction in surface tension.
Aggregate Formation : Depending on the concentration, the anions at the interface can form organized structures. At lower concentrations, they form a monolayer. ntu.ac.uk As concentration increases, more complex multi-layered structures can assemble, driven by van der Waals interactions between the perfluoroalkyl chains. ntu.ac.uk
These simulations are critical for understanding how perfluorinated substances behave in environmental systems and for designing materials like foams and surfactants. rsc.org
Kinetic and Thermodynamic Modeling of Chemical Reactions
Kinetic and thermodynamic modeling combines theoretical calculations with rate theory to predict the speed and feasibility of chemical reactions. mdpi.com For this compound, this modeling has been primarily applied to understand its thermal degradation, which is a critical aspect of its life cycle and disposal. rsc.orgchemrxiv.org
Quantum chemistry calculations provide the fundamental thermodynamic data (enthalpies and free energies) for reactants, products, and transition states. rsc.org This information is then used in frameworks like Transition State Theory (TST) to calculate reaction rate constants.
Key findings from the theoretical modeling of PFCA decomposition include:
Temperature and Pressure Dependence : Advanced master equation calculations can model how reaction rates change with temperature and pressure. This is particularly important for radical association and dissociation reactions, which are key steps in high-temperature pyrolysis and often lack significant energy barriers. chemrxiv.org
Predictive Models : The data generated—including reaction thermochemistry, kinetic parameters, and transport properties—can be compiled into comprehensive chemical kinetic models. chemrxiv.org These models can then be used in simulations of industrial processes like incineration to optimize conditions for the complete destruction of these persistent compounds. rsc.org
Investigations of Intermolecular Interactions and Solvation Effects
The way a molecule interacts with its surrounding solvent molecules dictates its solubility, reactivity, and transport properties. For this compound in an aqueous solution, the interactions are complex due to the dual nature of the pentafluoropropionate anion.
Computational studies, including MD simulations and quantum mechanics/molecular mechanics (QM/MM) approaches, are used to probe these interactions in detail. mdpi.com The key features of the solvation of the pentafluoropropionate anion are:
Hydrophilic Head : The negatively charged carboxylate group is strongly hydrophilic. It forms strong hydrogen bonds with surrounding water molecules. rsc.org MD simulations of similar carboxylate groups show a well-defined first hydration shell, where water molecules are structurally ordered and have specific orientations relative to the carboxylate oxygens.
Hydrophobic Tail : The perfluoroethyl (CF3CF2-) group is hydrophobic. It does not form hydrogen bonds and tends to disrupt the local hydrogen-bonding network of water. This leads to the formation of a "hydration layer" around the tail that is structurally different from bulk water. nih.gov Some simulation studies suggest that this ordering of water can extend beyond the first solvation shell. rsc.org
Table of Mentioned Compounds
Environmental Transport, Fate, and Remediation Strategies
Degradation Pathways and Kinetics in Environmental Compartments
The recalcitrance of sodium pentafluoropropionate to natural degradation necessitates the development of advanced remediation technologies. Research has primarily focused on energy-intensive processes capable of breaking the stable C-F bond.
Advanced Oxidation Processes (AOPs) are a class of water treatment technologies that rely on the generation of highly reactive radical species to degrade persistent organic pollutants. frontiersin.orgredalyc.org For PFAS, AOPs that generate potent oxidizing agents like hydroxyl (•OH) and sulfate (B86663) (SO₄•⁻) radicals have been investigated. nih.gov However, hydroxyl radical-based AOPs have shown limited effectiveness against perfluoroalkyl substances. njit.eduresearchgate.net
Sulfate radical-based AOPs have demonstrated greater promise for the degradation of PFCAs. nih.govmdpi.com The UV-sulfite (UV/SO₃²⁻) process, in particular, has been shown to be effective. In this process, ultraviolet irradiation of sulfite generates hydrated electrons (eₐq⁻), which are powerful reducing agents that can effectively degrade PFCAs. nih.gov
The addition of iodide (I⁻) to the UV/sulfite system has been found to significantly accelerate the degradation of both long- and short-chain PFCAs and perfluorosulfonates (PFSAs). nih.govchemeurope.com This enhanced degradation is attributed to the high quantum yield of hydrated electrons from iodide and the rapid scavenging of reactive iodine species by sulfite, which increases the lifetime of the hydrated electrons. nih.gov
Table 1: Comparison of Degradation Efficiency for Perfluorobutanesulfonate (PFBS) with UV/Sulfite and UV/Sulfite + Iodide
| Treatment | Time (hours) | Parent PFBS Decay (%) | Overall Defluorination (%) |
|---|---|---|---|
| UV/Sulfite | 24 | 48 | 42 |
| UV/Sulfite (with additional sulfite spikes) | 24 | 86 | 69 |
| UV/Sulfite + Iodide | 24 | 100 | Not specified |
Data adapted from studies on PFBS degradation, which is used as a proxy for short-chain perfluorinated acid behavior. nih.govchemeurope.com
Electrochemical oxidation (EO) is another promising technology for the destruction of PFAS. nih.govresearchgate.netnih.gov This method utilizes an electric current passed through electrodes to either directly oxidize the contaminant at the anode or generate powerful oxidants like hydroxyl radicals. epa.gov For PFAS, "non-active" anodes such as boron-doped diamond (BDD), tin oxide, and lead dioxide are particularly effective due to their high oxygen evolution potential. researchgate.netnih.gov
The degradation of PFAS via EO is a surface-mediated process involving electron transfer from the PFAS molecule to the anode. nih.gov This process can break down long-chain PFAS into shorter-chain analogs. nih.govacs.org The efficiency of EO is influenced by several factors, including current density, electrode material, and the presence of other substances in the water. nih.govnih.gov While EO can achieve high removal rates for long-chain PFAS, the complete mineralization of short-chain compounds can be more challenging. researchgate.netacs.org
Table 2: Key Parameters and Findings in Electrochemical Oxidation of PFAS
| Parameter | Observation | Source |
|---|---|---|
| Anode Material | "Non-active" anodes like Boron-Doped Diamond (BDD) are highly effective. | researchgate.netnih.gov |
| Mechanism | Degradation occurs via direct electron transfer at the anode surface and indirect oxidation by electrochemically generated radicals. | nih.govepa.gov |
| Degradation Products | Long-chain PFAS are broken down into shorter-chain PFAS. | nih.govacs.org |
| Efficiency | Removal efficiencies of >99% have been reported for long-chain PFAS. | nih.gov |
While this compound is primarily a concern in aqueous environments due to its salt form, the catalytic decomposition of gas-phase PFAS is a relevant area of research for the destruction of fluorinated compounds. Alumina-based catalysts have been shown to facilitate the destruction of gas-phase PFAS at lower temperatures compared to thermal treatment alone. nih.govtandfonline.comresearchgate.net
Studies have demonstrated that temperatures of 200°C can be sufficient to destroy the parent PFAS molecule using an alumina-based catalyst, although this can lead to the formation of fluorinated products of incomplete destruction (PIDs). nih.govtandfonline.comresearchgate.net At higher temperatures, around 500°C, these PIDs are no longer observed, indicating more complete destruction. nih.govtandfonline.comresearchgate.net This technology shows promise for eliminating both perfluorocarbons and longer-chain PFAS from gas streams. tandfonline.com
The potential for microbial degradation of this compound is extremely limited. The strength and stability of the C-F bond make perfluorinated compounds like PFPA highly resistant to microbial attack. nih.govnih.gov While some polyfluorinated substances, which contain both C-F and C-H bonds, can undergo biotransformation where the non-fluorinated parts of the molecule are altered, this does not typically lead to the cleavage of the C-F bonds or complete mineralization. nih.govacs.orgturi.org
Studies have shown that perfluorinated acids are not biodegradable in water or soil. mst.dk A meta-analysis of microbial PFAS biotransformation studies found that the likelihood of transformation is higher for compounds with fewer fluorine atoms. nih.govacs.org For fully fluorinated compounds like PFPA, there is currently no significant evidence of biodegradation under either aerobic or anaerobic conditions. industrialchemicals.gov.auresearchgate.net Research into the aerobic defluorination of short-chain fluorinated carboxylic acids by activated sludge has shown that microbial defluorination is highly structure-specific and limited to C-F bonds in particular positions, which are not present in PFPA. acs.orgsci-hub.se
Advanced Oxidation Processes (AOPs) for Defluorination
Bioaccumulation Potential and Environmental Mobility in Ecosystems
The environmental fate of this compound is characterized by low bioaccumulation potential in aquatic organisms but high mobility within ecosystems, leading to its widespread distribution. As an ultra-short-chain per- and polyfluoroalkyl substance (PFAS), its physicochemical properties largely govern its behavior in the environment.
Research indicates that the bioaccumulation potential of perfluoroalkyl carboxylic acids (PFCAs) is generally lower for short-chain compounds like pentafluoropropionic acid (PFPrA), the acidic form of this compound, compared to their long-chain counterparts. This is attributed to their higher water solubility and polarity, which results in less partitioning into the fatty tissues of organisms acs.org. While specific, experimentally determined bioconcentration factors (BCFs) for this compound are not extensively documented, a predicted BCF of 3.57 has been reported for PFPrA, suggesting a low likelihood of significant accumulation in aquatic life regulations.gov. For a substance to be considered bioaccumulative, regulatory bodies often use a BCF threshold of over 1,000 or 2,000 wikipedia.org.
Despite its low bioaccumulation potential in individual organisms, the high mobility of this compound in the environment is a significant concern. Its high water solubility facilitates its transport through aquatic systems, and it has been detected in various water sources, including rainwater and drinking water cfpua.org. The environmental mobility of PFPrA is also influenced by soil characteristics. Shorter-chain PFAS like PFPrA exhibit limited sorption to soil and sediment, allowing them to readily leach from soil and contaminate groundwater acs.org. The extent of this mobility can be influenced by factors such as the amount of organic carbon and iron oxides in the soil, as well as the pH of the surrounding environment acs.org.
Furthermore, studies have shown that PFPrA can be taken up by plants from contaminated water, indicating a pathway for entry into terrestrial food chains cfpua.org. This uptake by plants represents a form of bioaccumulation within the terrestrial ecosystem.
Table 1: Predicted Physicochemical Properties and Bioaccumulation Potential of Pentafluoropropionic Acid (PFPrA)
| Property | Predicted Value | Implication for Environmental Fate |
| Log Kow (Octanol-Water Partition Coefficient) | 1.79 regulations.gov | Low potential for partitioning into fatty tissues. |
| Water Solubility | 0.291 mol/L regulations.gov | High mobility in aquatic environments. |
| Bioconcentration Factor (BCF) | 3.57 (unitless) regulations.gov | Low potential for bioaccumulation in aquatic organisms. |
Challenges in Monitoring and Analytical Detection in Environmental Samples
The effective monitoring and analytical detection of this compound in environmental samples are fraught with challenges, primarily stemming from its chemical properties as an ultra-short-chain PFAS. These difficulties can impact the accuracy and reliability of environmental assessments.
A primary challenge lies in the analytical methodology. Due to its high polarity and water solubility, PFPrA is not well retained on conventional reversed-phase liquid chromatography columns, which are standard for the analysis of many other organic pollutants acs.org. This poor retention can lead to inadequate separation from other compounds in a sample, making accurate quantification difficult acs.org. Consequently, specialized and often non-standardized analytical methods are required for its detection.
Currently, there are no EPA-approved analytical methods specifically for PFPrA cfpua.org. Laboratories often rely on modified versions of existing EPA methods, such as Method 537.1, but these are considered experimental and may have varying levels of validation cfpua.org. This lack of standardized methodology contributes to issues with data comparability and consistency across different studies and laboratories. Reports have highlighted challenges with the accuracy and repeatability of PFPrA measurements, even with these modified methods cfpua.org.
Sample preparation for PFPrA analysis also presents hurdles. The ubiquitous nature of PFAS in laboratory equipment and materials creates a high risk of sample contamination, which can lead to false-positive results, especially when detecting the low concentrations typically found in the environment.
Moreover, the detection of ultra-short-chain PFAS like PFPrA in complex environmental matrices such as soil, sediment, and biological tissues is particularly challenging. These matrices contain numerous other substances that can interfere with the analysis, requiring extensive sample cleanup and extraction procedures. The efficiency of these procedures can vary, further impacting the accuracy of the results.
Table 2: Summary of Challenges in the Environmental Monitoring and Analysis of this compound
| Challenge | Description | Impact on Data Quality |
| High Polarity and Water Solubility | Leads to poor retention on standard analytical columns, complicating separation and quantification acs.org. | Potential for inaccurate and imprecise measurements. |
| Lack of Standardized Methods | No EPA-approved method specifically for PFPrA; reliance on modified, experimental methods cfpua.org. | Inconsistent and non-comparable data across different laboratories. |
| Accuracy and Repeatability Issues | Documented problems with the reliability of analytical results for PFPrA cfpua.org. | Reduced confidence in monitoring data. |
| Risk of Sample Contamination | Widespread presence of PFAS can lead to contamination during sample collection, handling, and analysis. | Possibility of false-positive detections. |
| Complex Environmental Matrices | Interferences from other substances in soil, water, and tissue samples complicate detection. | Underestimation or overestimation of actual concentrations. |
Biological Interactions and Toxicological Mechanisms Academic Focus
Bioaccumulation and Biomagnification in Biological Systems
The potential for a chemical substance to accumulate in living organisms (bioaccumulation) and become more concentrated at higher trophic levels in a food web (biomagnification) is a critical aspect of its environmental and toxicological profile. For per- and polyfluoroalkyl substances (PFAS), these characteristics are strongly linked to the length of their fluorinated carbon chain.
Long-chain PFAS are known to have a greater potential for bioaccumulation and have been observed to biomagnify in various food webs. researchgate.net In contrast, short-chain PFAS, such as sodium pentafluoropropionate with its three-carbon backbone, are generally characterized by more rapid excretion from organisms and consequently, a lower tendency to bioaccumulate. researchgate.net
While direct, field-derived biomagnification factors (BMFs) and trophic magnification factors (TMFs) for this compound are not available, the established trend for PFAS suggests its potential for biomagnification is low. nih.govnih.gov BMF and TMF values greater than 1.0 are typically considered indicators of a substance's potential to biomagnify. nih.gov Studies on other well-known PFAS have shown that these values can vary significantly based on a multitude of factors, including the specific ecosystem and the feeding ecology of the organisms involved. nih.gov However, the consistent observation is that bioaccumulation factors tend to increase with the number of fluorocarbon atoms. nih.gov
Table 1: Bioaccumulation Potential of PFAS Based on Chain Length
| Feature | Short-Chain PFAS (e.g., this compound) | Long-Chain PFAS |
|---|---|---|
| Carbon Chain Length | Typically < 8 carbon atoms | Typically ≥ 8 carbon atoms |
| Bioaccumulation Potential | Generally considered low | High |
| Biomagnification Potential | Unlikely to biomagnify significantly | Frequently observed to biomagnify researchgate.net |
| Excretion Rate | Relatively rapid | Slow |
Interactions with Biological Macromolecules
The interaction of small molecules with biological macromolecules like proteins and enzymes is fundamental to understanding their biological activity and potential toxicity.
Direct studies on the binding of this compound to specific proteins are not prominent in the available literature. However, its chemical structure—a short, fluorinated carbon chain attached to a negatively charged carboxylate group—allows for theoretical consideration of its potential interactions. The interactions between proteins and ions or charged molecules can involve electrostatic forces, hydrogen bonding, and other effects that influence protein solubility and conformation. nih.govnih.gov
The pentafluoropropionate anion could engage in several types of non-covalent interactions:
Electrostatic Interactions: The negatively charged carboxylate group can interact with positively charged amino acid residues on a protein's surface, such as lysine or arginine.
Hydrogen Bonding: The oxygen atoms of the carboxylate group are potential hydrogen bond acceptors. The thiol group of the amino acid cysteine is a known hydrogen-bond donor, and its interactions are crucial for protein structure and function. nih.govnih.gov It is plausible that the carboxylate end of pentafluoropropionate could act as a hydrogen bond acceptor in an interaction with a cysteine residue or other donor groups on a protein.
The high electronegativity of the fluorine atoms could also influence the molecule's interaction with its local environment, though they are generally poor hydrogen bond acceptors.
Enzyme inhibitors are molecules that bind to enzymes and reduce their activity. libretexts.org This inhibition can be reversible or irreversible and can occur through several mechanisms, including competitive, non-competitive, and uncompetitive inhibition. libretexts.org
While there is no specific evidence of this compound inhibiting soybean urease, the principles of enzyme inhibition provide a framework for how such an interaction could theoretically occur. Soybean urease is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. nih.govnih.govresearchgate.net
Competitive Inhibition: A molecule that structurally mimics the substrate (urea) could compete for binding at the enzyme's active site. libretexts.org Given the small size of both urea and this compound, this mechanism is a possibility if the inhibitor fits within the active site.
Non-Competitive Inhibition: An inhibitor could bind to an allosteric site (a site other than the active site), causing a conformational change in the enzyme that reduces its catalytic efficiency. libretexts.org The altered shape of the active site would prevent the substrate from binding effectively or being converted to a product.
Irreversible inhibition, often called mechanism-based or suicide inhibition, involves the formation of a stable, often covalent, bond between the inhibitor and the enzyme. nih.govsavemyexams.com
Table 2: General Mechanisms of Enzyme Inhibition
| Inhibition Type | Description | Effect on Enzyme Kinetics |
|---|---|---|
| Competitive | Inhibitor resembles the substrate and binds to the active site. libretexts.org | Increases apparent Km; Vmax remains unchanged. |
| Non-competitive | Inhibitor binds to an allosteric site, changing the active site's shape. | Decreases Vmax; Km remains unchanged. |
| Uncompetitive | Inhibitor binds only to the enzyme-substrate complex. nih.gov | Decreases both Vmax and apparent Km. |
| Irreversible | Inhibitor binds covalently to the active site, permanently inactivating the enzyme. nih.gov | Permanently reduces the concentration of active enzyme. |
Effects on Cellular Processes and Biochemical Pathways
Specific studies detailing the effects of this compound on cellular processes are scarce. However, research on the simpler compound sodium fluoride (B91410) (NaF) in microbial systems offers potential insights. In Escherichia coli, exposure to NaF under anaerobic conditions was shown to cause a decline in ATP levels, suggesting an impact on energy metabolism. nih.gov Furthermore, NaF treatment altered RNA degradation, leading to enhanced stability of certain messenger RNA (mRNA) transcripts. nih.gov This suggests that fluoride compounds can affect gene expression at a post-transcriptional level.
Extrapolating from these findings, it is conceivable that this compound could interfere with fundamental biochemical pathways. monash.edu Disruption of cellular energy production or interference with the regulation of gene expression could have wide-ranging effects on cellular function.
Impact on Microbial Systems and Quorum Sensing Modulation
Microorganisms utilize a cell-to-cell communication process known as quorum sensing (QS) to monitor their population density and coordinate collective behaviors such as biofilm formation and virulence factor expression. nih.govfrontiersin.org This communication relies on the production and detection of signaling molecules called autoinducers. nih.gov
There is currently no direct research indicating that this compound modulates quorum sensing. However, the search for quorum sensing inhibitors (QSIs) is an active area of research for developing anti-virulence therapies. frontiersin.orgresearchgate.net These strategies aim to disrupt bacterial communication, thereby reducing pathogenicity without exerting selective pressure for antibiotic resistance. frontiersin.org A small molecule like this compound could theoretically interfere with QS by:
Blocking the autoinducer's receptor protein.
Inhibiting the enzymatic synthesis of autoinducers.
Degrading the signaling molecules.
Such interference would represent a significant impact on microbial community behavior. nih.gov
Mechanistic Studies of Observed Biological Effects and Cellular Responses
Given the limited direct research on this compound, a mechanistic understanding of its biological effects must be inferred from its chemical properties and the behavior of related compounds.
The primary mechanistic considerations include:
Low Bioaccumulation Potential: Based on its status as a short-chain PFAS, the mechanism for its low impact regarding bioaccumulation is likely rapid biological excretion, preventing significant buildup in tissues. researchgate.net
Protein and Enzyme Interactions: The potential mechanisms for interaction with macromolecules are non-covalent, including electrostatic interactions via its carboxylate group and hydrogen bonding. nih.govnih.gov Any potential enzyme inhibition would likely proceed through competitive or non-competitive mechanisms, common for small molecule inhibitors. libretexts.org
Cellular Disruption: Drawing parallels with sodium fluoride, a potential mechanism of toxicity could involve the disruption of metabolic pathways responsible for ATP synthesis and interference with RNA turnover processes. nih.gov
These potential mechanisms remain largely theoretical in the absence of specific experimental validation for this compound.
Emerging Research Directions and Future Prospects
Development of Sustainable Synthesis Routes for Fluorinated Compounds
The synthesis of fluorinated compounds, including sodium pentafluoropropionate, is undergoing a paradigm shift towards more sustainable and environmentally benign methodologies. Traditional fluorination processes often rely on harsh reagents and energy-intensive conditions. Green chemistry principles are now guiding the development of new synthetic pathways that minimize waste, reduce energy consumption, and utilize safer starting materials.
Current research is exploring several promising avenues:
Mechanochemical Methods: Solid-state synthesis through ball milling is being investigated as a solvent-free alternative to traditional solution-based reactions. This technique can lead to faster reaction times and reduced waste streams.
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enhancing safety and efficiency. This technology is being adapted for fluorination reactions, enabling the use of safer reagents and minimizing the formation of hazardous byproducts.
Bio-inspired Catalysis: Enzymes and other biological catalysts are being explored for their potential to perform selective fluorination reactions under mild conditions, offering a highly sustainable approach to producing compounds like this compound.
Electrochemical Synthesis: Electrosynthesis provides a reagent-free method for fluorination, using electricity to drive the reaction. This approach can reduce the environmental impact associated with traditional chemical oxidants and reductants.
These innovative approaches aim to create a more sustainable life cycle for fluorinated compounds, from their synthesis to their final application.
Advancements in Catalytic Transformations and Reaction Selectivity
The pentafluoropropionate moiety is a valuable building block in organic synthesis, and researchers are actively developing novel catalytic methods to transform this compound into more complex molecules with high selectivity. Advances in catalysis are unlocking new possibilities for the precise and efficient manipulation of this fluorinated compound.
Key areas of advancement include:
Transition Metal Catalysis: Catalysts based on transition metals like palladium, nickel, and copper are being employed to facilitate a range of transformations, including cross-coupling reactions. These methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high degrees of control over the reaction outcome.
Photoredox Catalysis: The use of visible light to drive chemical reactions has emerged as a powerful tool in organic synthesis. Photoredox catalysis enables the activation of otherwise unreactive bonds under mild conditions, opening up new avenues for the functionalization of this compound.
Organocatalysis: Metal-free catalytic systems based on small organic molecules are gaining prominence due to their lower toxicity and cost. Organocatalysts are being designed to promote specific transformations of fluorinated compounds with high enantioselectivity.
These catalytic advancements are not only expanding the synthetic utility of this compound but are also contributing to the development of more efficient and selective chemical processes.
Novel Applications in Functional Materials and Advanced Devices
The unique properties of the pentafluoropropyl group, such as its high thermal stability, chemical resistance, and specific electronic characteristics, make this compound an attractive candidate for incorporation into a variety of functional materials and advanced devices. While research in this area is still emerging, several potential applications are being explored.
Table 1: Potential Applications of this compound in Materials Science
| Application Area | Potential Role of this compound | Desired Properties |
| Polymers | Monomer or additive in the synthesis of fluoropolymers. | Enhanced thermal stability, chemical resistance, and hydrophobicity. |
| Battery Electrolytes | As a salt or additive in electrolytes for sodium-ion batteries. | Improved ionic conductivity, thermal stability, and safety of the electrolyte. |
| Electronic Materials | Component in dielectric materials or surface coatings for electronic devices. | Low dielectric constant, high thermal stability, and moisture resistance. |
Research is focused on synthesizing and characterizing materials that incorporate the pentafluoropropionate moiety to evaluate their performance in these and other advanced applications. The ability to tailor the properties of materials by introducing this fluorinated group holds significant promise for the development of next-generation technologies.
Innovative Remediation Technologies for Perfluorinated Contaminants
As a short-chain PFAS, the environmental presence of pentafluoropropionic acid (the parent acid of this compound) is a subject of increasing scrutiny. Consequently, a significant area of research is dedicated to developing effective technologies for the remediation of water and soil contaminated with this and other perfluorinated compounds.
A variety of innovative approaches are under investigation:
Advanced Oxidation Processes (AOPs): These technologies utilize highly reactive species, such as hydroxyl radicals, to break down persistent organic pollutants. Methods like ozonation, Fenton and photo-Fenton processes, and persulfate activation are being tested for their efficacy in degrading short-chain PFAS.
Electrochemical Oxidation: This technique employs an electric current to directly or indirectly oxidize contaminants at an electrode surface. It has shown promise for the complete mineralization of various PFAS.
Photocatalysis: Semiconductor materials, such as titanium dioxide (TiO2), can be activated by light to generate reactive oxygen species that degrade organic compounds. Recent studies have demonstrated the enhanced photodegradation of pentafluoropropionic acid using TiO2-synthetic zeolite composites, indicating a sustainable approach for its effective defluorination. nih.gov
Sonolysis: The application of high-frequency ultrasound can induce cavitation, creating localized high-temperature and high-pressure zones that can break the strong carbon-fluorine bonds in PFAS.
Hydrothermal Alkaline Treatment (HALT): This process involves treating contaminated water with sodium hydroxide (B78521) at high temperatures and pressures. HALT has been shown to be effective in degrading and defluorinating a range of PFAS, including short-chain compounds. sigmaaldrich.com
Table 2: Comparison of Remediation Technologies for Short-Chain PFAS
| Technology | Mechanism | Advantages | Challenges |
| Advanced Oxidation Processes | Generation of highly reactive radicals | Can achieve complete mineralization | May be energy-intensive; effectiveness can be matrix-dependent |
| Electrochemical Oxidation | Direct/indirect oxidation at electrodes | No chemical addition required | Potential for electrode fouling and byproduct formation |
| Photocatalysis | Light-induced generation of reactive species | Utilizes light as an energy source | Catalyst recovery and efficiency in complex matrices |
| Hydrothermal Alkaline Treatment | High-temperature and pressure reaction with base | Effective for a wide range of PFAS | High energy and operational costs |
These emerging technologies offer potential solutions for the challenging task of removing persistent perfluorinated contaminants from the environment.
Comprehensive Mechanistic Understanding of Biological and Environmental Fate for Risk Assessment
A critical aspect of the ongoing research into this compound involves elucidating its behavior in biological systems and the environment. As a short-chain PFAS, its fate and transport characteristics differ from their longer-chain counterparts, necessitating specific investigation to accurately assess potential risks.
Key research areas include:
Persistence and Degradation: Pentafluoropropionic acid is recognized for its high persistence in the environment due to the strength of the carbon-fluorine bond. nih.govsynquestlabs.com It is not readily biodegradable and is considered a stable transformation product of larger PFAS molecules. nih.govcfpua.org
Mobility: Due to its high water solubility and low adsorption potential, pentafluoropropionic acid is highly mobile in soil and water. nih.gov This mobility contributes to its widespread distribution in aquatic environments and potential contamination of drinking water sources. nih.gov
Bioaccumulation: Compared to long-chain PFAS, short-chain compounds like pentafluoropropionic acid are generally considered to have a lower bioaccumulation potential in organisms. nih.govmdpi.com However, they have been shown to accumulate in the edible parts of plants. nih.gov Research is ongoing to fully understand the dynamics of its uptake, distribution, and elimination in various organisms.
Ecotoxicity: Studies are being conducted to determine the potential toxic effects of pentafluoropropionic acid on different organisms in the ecosystem. Understanding its ecotoxicological profile is essential for establishing environmental quality standards and protecting sensitive species.
A comprehensive understanding of these factors is crucial for developing accurate risk assessments and informing regulatory decisions regarding the production and use of this compound and other short-chain PFAS. The ongoing research in this area aims to provide the scientific basis for the safe and sustainable management of these compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
